molecular formula C6H11ClN2 B3379177 2-(Pyrrolidin-3-yl)acetonitrile hydrochloride CAS No. 152400-87-8

2-(Pyrrolidin-3-yl)acetonitrile hydrochloride

Cat. No. B3379177
CAS RN: 152400-87-8
M. Wt: 146.62 g/mol
InChI Key: DEBPDUMLLQHRCF-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-yl)acetonitrile hydrochloride is a chemical compound with the CAS Number: 152400-87-8 . It has a molecular weight of 146.62 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC Name for this compound is this compound . The Inchi Code is 1S/C6H10N2.ClH/c7-3-1-6-2-4-8-5-6;/h6,8H,1-2,4-5H2;1H .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 146.62 .

Scientific Research Applications

Drug Discovery and Development

Pyrrolidine derivatives are widely used in drug discovery due to their versatility and biological activity . They are used to obtain compounds for the treatment of various human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .

Antimicrobial Activity

Some pyrrolidinone derivatives have shown antimicrobial effects. For instance, an aqueous Lutrol® F127 system comprising N-methylpyrrolidin-2-one (NMP) showed antimicrobial effect against S. aureus, E. coli, and C. albicans in a dose-dependent manner .

Anticancer Activity

Pyrrolidinone derivatives have been studied for their potential anticancer properties . The structure-activity relationship (SAR) of these compounds is also being investigated to enhance their effectiveness .

Anti-inflammatory Activity

Pyrrolone derivatives have demonstrated anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .

Antidepressant Activity

Some pyrrolidinone derivatives have shown antidepressant activity . This suggests that they could be used in the development of new treatments for depression .

Anticonvulsant Activity

Pyrrolidinone derivatives have also been studied for their anticonvulsant properties . This indicates their potential use in the treatment of conditions like epilepsy .

Synthesis of Alkaloids

Pyrrolidin-2-ones have been used in the synthesis of various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms.

Development of Unusual β-amino Acids

Pyrrolidin-2-ones have been used in the synthesis of unusual β-amino acids such as statin and its derivatives . These unusual β-amino acids have potential applications in medicinal chemistry .

Safety and Hazards

The compound has been classified under GHS07 and has a signal word of warning . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2-pyrrolidin-3-ylacetonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2.ClH/c7-3-1-6-2-4-8-5-6;/h6,8H,1-2,4-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBPDUMLLQHRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

152400-87-8
Record name 2-(pyrrolidin-3-yl)acetonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Catalytic debenzylation, in the presence of hydrogen and palladised carbon, of 3-cyanomethyl-1-benzylpyrrolidine hydrochloride, in ethanol, makes it possible to obtain the desired compound.
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Reaction Step One
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3-cyanomethyl-1-benzylpyrrolidine hydrochloride
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Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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